N-cyclopentyl-5-methoxypyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-cyclopentyl-5-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-14-9-6-11-10(12-7-9)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
PZMHSYXASUMKRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-Methoxypyrimidine
This intermediate is typically synthesized via:
- Chlorination of 5-methoxypyrimidin-2-ol using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Direct methoxylation of 2,5-dichloropyrimidine using sodium methoxide in methanol.
- 5-Methoxypyrimidin-2-ol (1.0 equiv) is refluxed with POCl₃ (3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF) at 110°C for 4 hours.
- The reaction mixture is quenched with ice water, neutralized with NaOH, and extracted with dichloromethane.
- Purification by silica gel chromatography yields 2-chloro-5-methoxypyrimidine (78% yield).
Amination with Cyclopentylamine
The chlorine atom at the 2-position is displaced by cyclopentylamine under basic conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Temperature: 80–100°C for 6–12 hours
Optimization Insights :
- Catalytic Systems: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates by phase-transfer catalysis.
- Yield: 65–82%.
Cyclization of Precursors with Guanidine Derivatives
An alternative approach involves constructing the pyrimidine ring de novo using cyclization reactions. This method is advantageous for introducing substituents at specific positions during ring formation.
Biginelli-Inspired Three-Component Reaction
A modified Biginelli reaction condenses α-cyanoketones , aldehydes , and guanidines to form 2-aminopyrimidine derivatives.
- α-Cyanoketone (1.0 equiv), aldehyde (1.2 equiv), and guanidine hydrochloride (1.5 equiv) are heated in ethanol at 80°C for 8 hours.
- The intermediate 1,4-dihydropyrimidine undergoes spontaneous aromatization to yield the pyrimidine core.
Adaptation for Target Compound :
Malonate-Based Cyclization
Diethyl malonate derivatives serve as precursors for pyrimidine ring formation. A patent outlines the following steps:
- Nitrosation : Diethyl malonate reacts with sodium nitrite in acetic acid to form isonitroso diethyl malonate.
- Reduction and Formylation : Zinc powder and formic acid reduce the nitroso group, followed by formylation.
- Cyclization with Guanidine : The formylated malonate cyclizes with guanidine hydrochloride in methanol/sodium methoxide.
| Step | Conditions | Yield |
|---|---|---|
| Nitrosation | 5–10°C, 2 hours | 85% |
| Reduction/Formylation | Reflux in formic acid, 3 hours | 73% |
| Cyclization | 30% NaOMe/MeOH, 70°C, 4 hours | 68% |
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrimidine ring.
Buchwald-Hartwig Amination
This method couples aryl halides with amines using palladium catalysts. For this compound:
- 2-Bromo-5-methoxypyrimidine (1.0 equiv), cyclopentylamine (1.5 equiv), Pd₂(dba)₃ (2 mol%), and DavePhos (4 mol%) are heated in toluene at 100°C for 12 hours.
- The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.
Optimization :
Suzuki-Miyaura Coupling
While typically used for carbon-carbon bonds, Suzuki coupling can introduce boron-containing amines. However, this method is less common for direct amine installation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable | Requires pre-functionalized intermediate | 65–82% |
| Cyclization | Builds ring with substituents | Multi-step, moderate yields | 45–68% |
| Buchwald-Hartwig | High regioselectivity | Costly catalysts | 70–88% |
Key Findings :
- Nucleophilic substitution is preferred for industrial-scale synthesis due to operational simplicity.
- Buchwald-Hartwig amination offers superior yields but requires stringent anhydrous conditions.
Experimental Considerations and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, tetrahydrofuran (THF), room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-methoxypyrimidin-2-one, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that N-cyclopentyl-5-methoxypyrimidin-2-amine exhibits significant antiviral properties. Its mechanism of action involves inhibiting specific viral enzymes, thereby preventing viral replication. This makes it a promising candidate for developing treatments against various viral infections.
Anticancer Properties
The compound has also been studied for its anticancer effects. It has shown the ability to inhibit enzymes related to cancer progression, making it a potential lead compound for cancer therapy. The interaction with specific molecular targets is crucial for understanding its therapeutic potential and guiding further drug development efforts.
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory activities. This broad range of biological effects positions it as a versatile compound in therapeutic applications.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in laboratory settings:
- Antiviral Studies: In vitro assays have demonstrated significant inhibition of viral replication at low concentrations, suggesting potential for therapeutic use.
- Cancer Research: Preclinical studies have shown that this compound can reduce tumor cell viability by targeting key enzymes involved in cancer metabolism.
- Inflammation Models: Animal models have indicated reduced inflammation markers following treatment with this compound, supporting its anti-inflammatory claims.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8)
- Structure : Chlorine replaces the methoxy group at position 5.
- Molecular Formula : C₉H₁₂ClN₃ (MW: 205.67 g/mol).
- Key Differences :
N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine (CAS 1410239-25-6)
- Structure : A 4-methoxyphenyl group at position 5 and a cyclopropylamine at position 2.
- Molecular Formula : C₁₅H₁₇N₃O (MW: 255.31 g/mol).
- Cyclopropylamine’s smaller ring size reduces steric hindrance compared to cyclopentyl, possibly improving binding affinity in enzyme pockets .
Substituent Variations at Position 2
2-Methoxy-N-methylpyrimidin-5-amine (CID 55298893)
- Structure : Methoxy at position 2 and methylamine at position 5.
- Molecular Formula : C₆H₉N₃O (MW: 139.16 g/mol).
- Key Differences: The inverted substitution pattern alters electronic distribution, with the methoxy group at position 2 stabilizing the ring via resonance.
N-Cyclohexyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
- Structure : Cyclohexylamine at position 2 and a fused cyclopenta ring.
- Molecular Formula: Not explicitly provided (estimated ~C₁₄H₂₁N₃).
- Key Differences :
Functional Group and Pharmacophore Modifications
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure : Fluorophenyl and methoxyphenyl groups at positions 4 and 5, respectively.
- Key Differences :
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Structure: Ethoxy group replaces methoxy at the 4-position of the anilino moiety.
- Key Differences: The ethoxy group increases lipophilicity and may prolong half-life in vivo. Intermolecular N–H⋯N and C–H⋯O hydrogen bonds form dimeric structures, contrasting with the monomeric packing of methoxy analogs .
Bioactivity
Solubility and Stability
- Methoxy vs. Chloro : Methoxy-substituted compounds generally exhibit higher aqueous solubility due to polarity, whereas chloro analogs are more lipophilic.
- Cyclopentyl vs. Cyclohexyl : Cyclopentyl’s intermediate ring size balances solubility and membrane permeability better than bulkier cyclohexyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
